

The Versatility of p-Toluenesulfonyl Azide in Modern Organic Synthesis: A Technical Guide

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Compound of Interest

Compound Name: *p*-Toluenesulfonyl azide

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Introduction

p-Toluenesulfonyl azide (tosyl azide, TsN_3) has emerged as a cornerstone reagent in organic chemistry, offering a versatile platform for the introduction of nitrogen-containing functionalities. Its utility spans a wide array of transformations, including diazo transfer reactions, cycloadditions, and C-H functionalizations. This technical guide provides an in-depth overview of the core applications of **p-toluenesulfonyl azide**, tailored for researchers, scientists, and professionals in drug development. The document details key reaction protocols, presents quantitative data for various substrates, and illustrates reaction mechanisms through detailed diagrams.

Diazo Transfer Reactions: The Regitz Diazo Transfer

One of the most prominent applications of **p-toluenesulfonyl azide** is in the Regitz diazo transfer, a reliable method for the synthesis of diazo compounds from active methylene precursors.^[1] This reaction is pivotal for generating valuable intermediates used in cyclopropanations, Wolff rearrangements, and C-H insertion reactions.^[2]

Reaction Principle

The Regitz diazo transfer involves the reaction of an active methylene compound with **p-toluenesulfonyl azide** in the presence of a base. The acidic proton of the methylene group is

abstracted by the base, forming a carbanion that subsequently attacks the terminal nitrogen of the azide. This is followed by the elimination of *p*-toluenesulfonamide to yield the corresponding diazo compound.

Experimental Protocol: Synthesis of 2-Diazocyclohexane-1,3-dione

A representative procedure for the diazo transfer to a 1,3-dicarbonyl compound is as follows:

- To a solution of cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent such as acetonitrile, add triethylamine (1.1 eq.) at 0 °C.
- Slowly add a solution of ***p*-toluenesulfonyl azide** (1.05 eq.) in the same solvent while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 2-diazocyclohexane-1,3-dione.

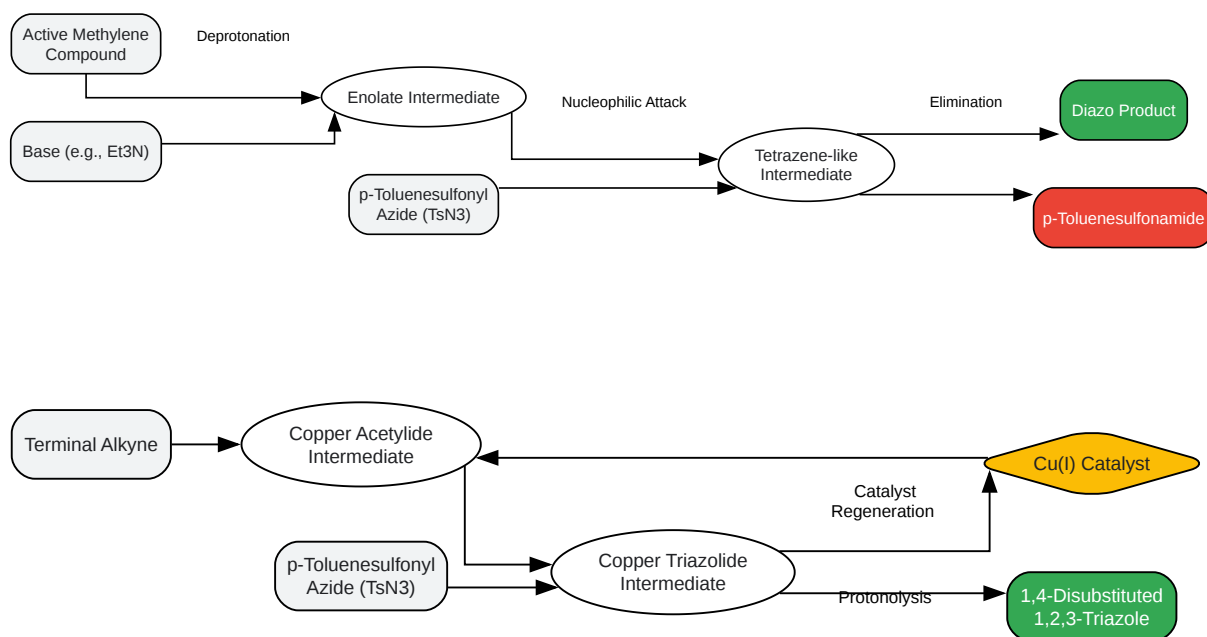
This protocol has been successfully applied to a range of 1,3-dicarbonyl compounds, yielding the corresponding diazo products in high yields.^[3]

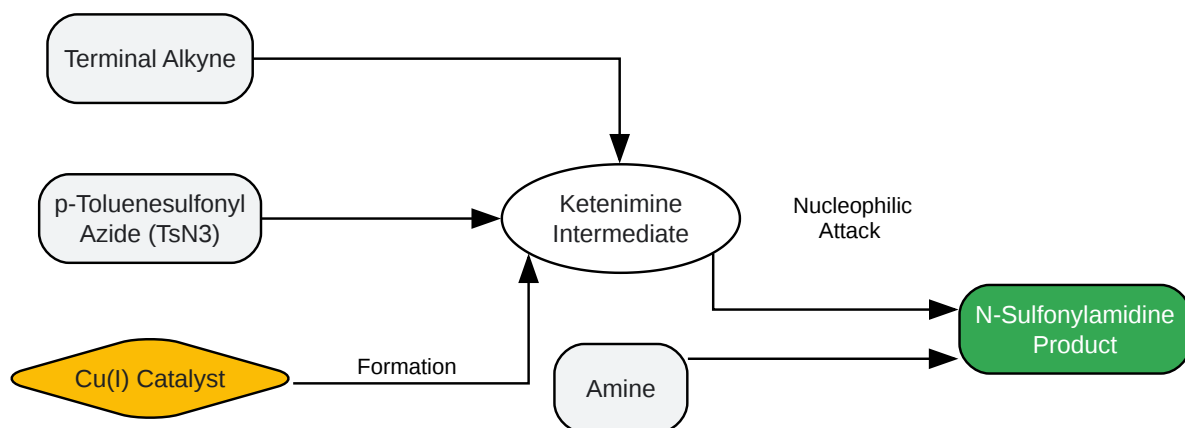
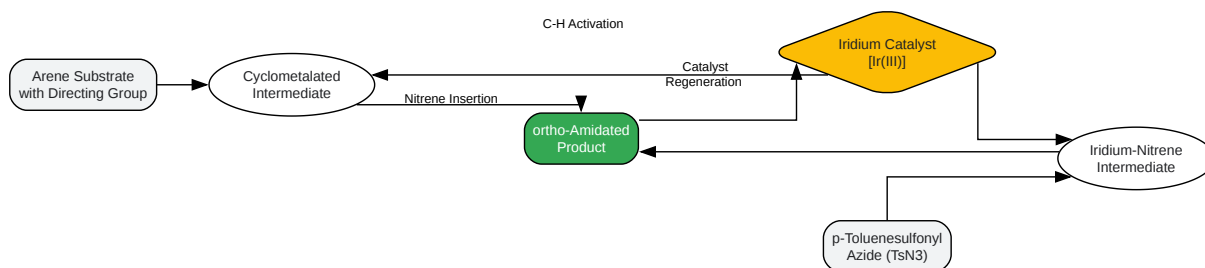
Quantitative Data for Diazo Transfer Reactions

The efficiency of the Regitz diazo transfer is demonstrated by the high yields obtained for a variety of β -dicarbonyl substrates.

Substrate	Product	Yield (%)	Reference
Cyclohexane-1,3-dione	2-Diazocyclohexane-1,3-dione	90	[3]
Dimedone	2-Diazodimedone	94	[3]
Ethyl acetoacetate	Ethyl 2-diazoacetoacetate	>95 (conversion)	
Benzyl acetoacetate	Benzyl 2-diazoacetoacetate	>95 (conversion)	
Diethyl malonate	Diethyl diazomalonate	>95 (conversion)	

Reaction Workflow: Regitz Diazo Transfer





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